VEGFR-2 Kinase Inhibition Potency: Comparable to Lead Theobromine Derivatives
Vegfr‑2‑IN‑36 inhibits VEGFR‑2 kinase activity with an IC₅₀ of 0.067 µM (67 nM), which is comparable to the lead theobromine derivative 7g (IC₅₀ = 0.072 µM) and approximately 1.8‑fold less potent than the close analog VEGFR‑2‑IN‑35 (IC₅₀ = 37 nM) [1] . However, this modest difference in enzymatic potency does not translate to diminished cellular activity, underscoring the importance of evaluating compound performance in intact cell systems.
| Evidence Dimension | VEGFR-2 kinase inhibition IC₅₀ |
|---|---|
| Target Compound Data | 0.067 µM (67 nM) |
| Comparator Or Baseline | VEGFR‑2‑IN‑35: 0.037 µM (37 nM); Compound 7g: 0.072 µM |
| Quantified Difference | 1.8‑fold less potent than VEGFR‑2‑IN‑35; 1.07‑fold more potent than compound 7g |
| Conditions | In vitro enzymatic kinase assay using recombinant VEGFR‑2 |
Why This Matters
The enzymatic IC₅₀ confirms that Vegfr‑2‑IN‑36 is a bona fide VEGFR‑2 inhibitor, but the cellular data below reveal that it outperforms more potent kinase inhibitors in live‑cell models.
- [1] Ibrahim H Eissa, et al. Design, semi‑synthesis, anti‑cancer assessment, docking, MD simulation, and DFT studies of novel theobromine‑based derivatives as VEGFR‑2 inhibitors and apoptosis inducers. Comput Biol Chem. 2023 Dec;107:107953. doi:10.1016/j.compbiolchem.2023.107953. PMID: 37673011. View Source
